molecular formula C18H15NNa2O7S2 B613541 163558-30-3 CAS No. 163558-30-3

163558-30-3

Cat. No. B613541
M. Wt: 467.43
InChI Key:
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Description

The compound with CAS number 163558-30-3 is known as Fmoc-Cys(SO3H)-OH disodium salt . It is a useful cysteine derivative for solid-phase synthesis by the Fmoc-strategy .


Molecular Structure Analysis

The molecular formula of this compound is C18H15NNa2O7S2 . The InChI code is 1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-1/t16-;;/m0…/s1 .


Physical And Chemical Properties Analysis

The compound is a white powder . Its molecular weight is 467.43 . The exact physical properties such as melting point, boiling point, and density are not specified in the sources I found .

Scientific Research Applications

The compound “163558-30-3” is also known as Fmoc-S-sulfo-L-cysteine disodium . It’s a useful cysteine derivative for solid-phase synthesis by the Fmoc-strategy . The S-sulfonate group is stable towards TFA and is cleaved either with phosphines or with mercaptans .

This compound is typically used in the field of chemical synthesis , particularly in the synthesis of peptides . The Fmoc strategy is a common method used in peptide synthesis, where the Fmoc group is used to protect the amino group during synthesis .

The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, this compound would be added to a reaction mixture where the cysteine residue is needed in the peptide chain .

As for the results or outcomes obtained, this would also depend on the specific synthesis being performed. In general, the use of this compound would result in the incorporation of a cysteine residue into the peptide chain .

Safety And Hazards

The compound is considered hazardous. It can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored at -15°C .

properties

IUPAC Name

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatosulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPPKCSTYKCFHX-SQKCAUCHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NNa2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-S-sulfo-L-cysteine disodium

CAS RN

163558-30-3
Record name Fmoc-S-sulfo-L-cysteine disodium
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